molecular formula C18H21N5O2 B2585509 8-(allylamino)-1,3-dimethyl-7-(4-methylbenzyl)-1H-purine-2,6(3H,7H)-dione CAS No. 375355-28-5

8-(allylamino)-1,3-dimethyl-7-(4-methylbenzyl)-1H-purine-2,6(3H,7H)-dione

Cat. No. B2585509
CAS RN: 375355-28-5
M. Wt: 339.399
InChI Key: WKHNJGDVAUDBPH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

8-(allylamino)-1,3-dimethyl-7-(4-methylbenzyl)-1H-purine-2,6(3H,7H)-dione, also known as Adenine Nucleotide Translocator (ANT) inhibitor, is a small molecule that has been widely used in scientific research. ANT is a mitochondrial protein that plays a crucial role in the transport of adenosine nucleotides across the inner mitochondrial membrane. The inhibition of ANT has been shown to have a significant impact on various cellular processes, including energy metabolism, apoptosis, and oxidative stress.

Scientific Research Applications

Kinase Inhibition

Oprea1_192391 belongs to a series of halogenated ‘(E)-4-((7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)-N’-benzylidenebenzohydrazides’. These compounds were synthesized as targeted kinase inhibitors (TKIs). Further studies are needed to explore their efficacy against specific kinases .

FGFR Inhibition for Cancer Therapy

Abnormal activation of the FGFR signaling pathway contributes to various tumors. Researchers have reported a series of 1H-pyrrolo[2,3-b]pyridine derivatives, including Oprea1_192391, with potent activities against FGFR1, FGFR2, and FGFR3. These compounds hold promise as potential cancer therapeutics .

properties

IUPAC Name

1,3-dimethyl-7-[(4-methylphenyl)methyl]-8-(prop-2-enylamino)purine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N5O2/c1-5-10-19-17-20-15-14(16(24)22(4)18(25)21(15)3)23(17)11-13-8-6-12(2)7-9-13/h5-9H,1,10-11H2,2-4H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKHNJGDVAUDBPH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CN2C3=C(N=C2NCC=C)N(C(=O)N(C3=O)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-(allylamino)-1,3-dimethyl-7-(4-methylbenzyl)-1H-purine-2,6(3H,7H)-dione

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